Tinkal

Description

Properties

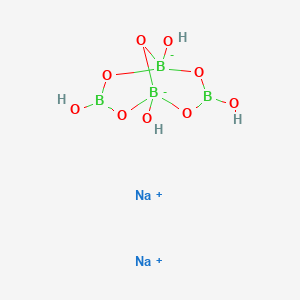

Molecular Formula |

B4H4Na2O9 |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |

InChI Key |

LVSJLTMNAQBTPE-UHFFFAOYSA-N |

Canonical SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Properties of Tinkal (Borax Decahydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, physical properties, and analytical methodologies related to Tinkal, the naturally occurring mineral form of borax decahydrate. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols for analysis, and visualizing key chemical processes.

Introduction: From this compound Ore to Refined Borax

This compound is a hydrated sodium borate mineral, first discovered in the dry lake beds of Tibet.[1] It is the primary ore from which borax is extracted.[2] Chemically, this compound is identified as sodium tetraborate decahydrate.[3] The refined product, borax decahydrate, is a white, crystalline, alkaline salt with excellent buffering and fluxing properties.[4] Its chemical formula is commonly written as Na₂B₄O₇·10H₂O.[3] However, a more structurally accurate representation is Na₂[B₄O₅(OH)₄]·8H₂O, which reveals that the core structure contains a [B₄O₅(OH)₄]²⁻ ion with two four-coordinate and two three-coordinate boron atoms.[5]

Chemical Composition and Physicochemical Properties

The chemical and physical properties of borax decahydrate are well-characterized, making it a reliable compound for various industrial and laboratory applications. The quantitative data are summarized in the tables below for ease of reference.

Chemical Composition

The typical chemical composition of refined borax decahydrate is presented in terms of its oxide components.

| Component | Formula | Percentage by Weight |

| Boric Oxide | B₂O₃ | 36.51% |

| Sodium Oxide | Na₂O | 16.25% |

| Water of Crystallization | H₂O | 47.24% |

| Data sourced from U.S. Borax analytical methods.[6] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of borax decahydrate is provided below.

| Property | Value |

| Molecular Formula | Na₂B₄O₇·10H₂O |

| Molecular Weight | 381.37 g/mol |

| Appearance | White, crystalline, free-flowing solid |

| Crystal System | Monoclinic |

| Specific Gravity | 1.71 g/cm³ |

| Hardness (Mohs) | 2 - 2.5 |

| Melting Point | Starts losing water at 62°C (144°F); anhydrous form melts at 743°C (1369°F) |

| Boiling Point (anhydrous) | 1,575°C |

| Bulk Density | 769 kg/m ³ (48 lb/ft³) |

| pH of Aqueous Solution | ~9.2 (mildly alkaline) |

| Data compiled from multiple sources.[3][6][7][8] |

Solubility in Water

The solubility of borax decahydrate in water is highly dependent on temperature, a critical factor in its purification and application.

| Temperature (°C) | Solubility (% by weight in saturated solution) |

| 0 | 1.99 |

| 10 | 3.09 |

| 20 | 4.70 |

| 30 | 7.20 |

| 40 | 10.50 |

| 50 | 15.20 |

| 60 | 21.80 |

| Data sourced from Wikipedia.[5] |

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of borax decahydrate.

Assay of Borax by Acid-Base Titration

This protocol describes a standard method for determining the purity of a borax sample. The principle lies in the fact that borax is a salt of a strong base and a weak acid, allowing for its titration with a standard acid solution.[9]

Principle: The titration involves two main reactions. First, borax reacts with hydrochloric acid to form boric acid and sodium chloride. The liberated boric acid, being a very weak acid, is then complexed with mannitol to form a stronger mannityl boric acid complex, which can be titrated with a standard solution of sodium hydroxide.[9]

Reactions:

-

Na₂B₄O₇·10H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O

-

H₃BO₃ + Mannitol → Mannityl Boric Acid Complex

-

Mannityl Boric Acid Complex + NaOH → Sodium Mannityl Borate + H₂O

Procedure:

-

Accurately weigh approximately 3 g of the borax sample and dissolve it in 75 mL of distilled water.[10]

-

Add 2-3 drops of methyl red indicator to the solution. The solution will be yellow.

-

Titrate the solution with a standardized 0.5 N hydrochloric acid (HCl) solution until the color changes from yellow to a persistent pink, indicating the endpoint.[9][10]

-

Record the volume of HCl consumed (V1).

-

To the resulting solution, add an excess of mannitol (several grams).

-

Add a few drops of phenolphthalein indicator.

-

Titrate this solution with a standardized 1 N sodium hydroxide (NaOH) solution until a permanent pink color is obtained.

-

Record the volume of NaOH consumed (V2).

Calculations: The purity of the borax sample can be calculated based on the volumes of the standard solutions used. If the sample is pure borax, the corrected volumes of HCl and NaOH consumed in the two titrations should be equivalent.[9]

Thermal Analysis by Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

This protocol outlines the procedure for studying the thermal decomposition of borax decahydrate.

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material. Together, these techniques provide information about the dehydration and phase transitions of the material.[11]

Procedure:

-

Calibrate the TG-DTA instrument according to the manufacturer's instructions.

-

Place a known weight of the borax decahydrate sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TG-DTA furnace.

-

Heat the sample from ambient temperature to a final temperature of approximately 800°C at a controlled heating rate (e.g., 10 K/min).[11]

-

Maintain a constant flow of an inert gas, such as nitrogen, through the furnace during the experiment to prevent side reactions.[11]

-

Record the TGA and DTA curves, which will show mass loss steps and endothermic/exothermic peaks corresponding to the dehydration and phase transitions.

Interpretation: The TGA curve will show distinct weight loss steps corresponding to the sequential removal of water molecules. The DTA curve will show endothermic peaks associated with these dehydration events and the final melting of the anhydrous borax.[12]

Visualizations

The following diagrams illustrate key processes related to the chemistry of borax decahydrate.

Caption: Thermal decomposition pathway of borax decahydrate.

Caption: General workflow for the purification of this compound ore.

References

- 1. scribd.com [scribd.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Borax Formula: Structure, Properties, Uses & Easy Explanation [vedantu.com]

- 4. sico.be [sico.be]

- 5. Borax - Wikipedia [en.wikipedia.org]

- 6. Borax Decahydrate | Multifunctional boric oxide source | U.S. Borax [borax.com]

- 7. americanborate.com [americanborate.com]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

A-Technical-Guide-on-Sodium-Tetraborate-Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium borate decahydrate, a hydrated salt of boric acid, is a multifaceted compound with a range of applications in both industrial and laboratory settings.[1] While commonly known as borax, its chemical nomenclature and structural properties are more complex, warranting a detailed examination for scientific applications. This guide provides an in-depth overview of sodium borate decahydrate, focusing on its chemical identity, structural nuances, and key physicochemical properties relevant to research and development.

Nomenclature and Chemical Identity

The scientifically accepted names for sodium borate decahydrate reflect its composition and structure.

-

Common Scientific Name: Sodium tetraborate decahydrate is the most widely used scientific name in commerce and laboratory contexts.[2]

-

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name as disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate .[3][4]

-

Other Synonyms: The compound is also referred to as Borax decahydrate and Sodium borate decahydrate.[1]

It is important to note that while the common formula is often written as Na₂B₄O₇·10H₂O, this does not fully represent its actual structure. The tetraborate anion is, in fact, [B₄O₅(OH)₄]²⁻, leading to a more structurally accurate formula of Na₂[B₄O₅(OH)₄]·8H₂O.[3]

Chemical and Physical Properties

A summary of the key quantitative data for sodium borate decahydrate is presented below, providing a clear reference for experimental design and application.

| Property | Value |

| Chemical Formula | Na₂B₄O₇·10H₂O[2][5][6] |

| Molecular Weight | 381.37 g/mol [5] |

| CAS Number | 1303-96-4[2][5][6] |

| Appearance | White or colorless crystalline solid[3] |

| Density | 1.73 g/cm³ (solid)[3] |

| Melting Point | 75°C[5] |

| Boiling Point | 320°C[5] |

| Solubility in Water | 31.7 g/L at 25°C[5] |

Experimental Protocols

Sodium borate decahydrate is frequently utilized as a buffering agent in biochemical and chemical laboratories.[1] A primary application is in the preparation of buffer solutions for gel electrophoresis of DNA, such as TBE (Tris/Borate/EDTA) and SB (Sodium borate) buffers.[1]

Protocol: Preparation of 10X TBE Buffer

-

Reagents and Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Boric acid

-

EDTA (Ethylenediaminetetraacetic acid), 0.5 M solution, pH 8.0

-

Deionized water

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

-

Methodology:

-

To prepare a 1 L solution of 10X TBE buffer, begin by adding approximately 800 mL of deionized water to a beaker.

-

Add 108 g of Tris base to the water and stir until fully dissolved.

-

Add 55 g of boric acid to the solution and continue stirring.

-

Add 40 mL of 0.5 M EDTA solution (pH 8.0).

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the resulting 10X TBE buffer should be approximately 8.3 and does not require adjustment.

-

For use in gel electrophoresis, dilute this stock solution to a 1X working concentration (e.g., 100 mL of 10X TBE in 900 mL of deionized water).

-

Logical Workflow for Buffer Preparation

The following diagram illustrates the logical steps involved in the preparation of a generic laboratory buffer using sodium borate decahydrate, emphasizing the sequence from reagent acquisition to final solution.

Caption: Logical workflow for laboratory buffer preparation.

Applications in Research

Beyond its role as a buffer, sodium borate decahydrate has several other applications relevant to scientific research:

-

Micronutrient Fertilizers: It is used to correct boron-deficient soils in agricultural studies.[1]

-

Metallurgy: In molten form, it can dissolve many metal oxides, a property utilized in metallurgy and for the borax bead test in qualitative analysis.

-

Preservative: It acts as a preservative against wood fungus.

-

Chemical Synthesis: It can be readily converted to boric acid and other borates for various applications.

The reaction with hydrochloric acid to form boric acid is as follows: Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O

This reaction pathway is a fundamental step in the synthesis of other boron-containing compounds for research and development.

Caption: Synthesis of boric acid from sodium borate decahydrate.

References

Borax as a Precursor in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Borax (sodium tetraborate decahydrate, Na₂B₄O · 10H₂O), a naturally occurring and abundant mineral, serves as an economical and versatile starting material for a vast array of boron-containing compounds.[1][2] Its ready conversion to boric acid opens the door to a rich field of chemical synthesis, providing access to key intermediates for applications ranging from organic synthesis and polymer science to materials science and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the synthetic pathways starting from borax, complete with detailed experimental protocols, quantitative data, and visualizations of key processes.

Foundational Syntheses from Borax

The journey from borax to advanced boron compounds invariably begins with its conversion to more versatile precursors, primarily boric acid.

Synthesis of Boric Acid (H₃BO₃)

The most common and straightforward method for producing boric acid from borax is through acidification with a strong mineral acid.[1][2][3] The low solubility of boric acid in cold water facilitates its isolation via crystallization.[2]

Experimental Protocol: Acidification of Borax

-

Dissolution: Dissolve 100 g of borax (Na₂B₄O · 10H₂O) in 400 mL of distilled water by heating the mixture to a boil.

-

Acidification: Slowly add a slight excess of a concentrated mineral acid (e.g., ~55 mL of 6 M HCl or ~30 mL of 9 M H₂SO₄) to the hot solution with continuous stirring. The reaction is as follows:

-

Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O[4]

-

Na₂B₄O₇·10H₂O + H₂SO₄ + 5 H₂O → 4 H₃BO₃ + Na₂SO₄

-

-

Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to maximize the crystallization of boric acid.

-

Isolation and Purification: Collect the boric acid crystals by vacuum filtration and wash them with a small amount of cold distilled water to remove soluble byproducts. The crystals can be further purified by recrystallization from hot water.

| Parameter | Value |

| Starting Material | Borax (Sodium Tetraborate Decahydrate) |

| Reagent | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| Solvent | Water |

| Reaction Temperature | Boiling, then cooling to <10 °C |

| Typical Yield | >90% (based on boron content) |

Synthesis of Trimethyl Borate (B(OCH₃)₃)

Boric acid is a direct precursor to borate esters, which are key intermediates in the synthesis of boronic acids and other organoboron compounds. Trimethyl borate is a common example.

Experimental Protocol: Esterification of Boric Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 61.8 g (1 mole) of boric acid and 256 g (8 moles) of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

-

Reflux: Heat the mixture to reflux for 1-2 hours. The esterification reaction is: H₃BO₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O.

-

Distillation: Rearrange the apparatus for distillation. Heat the mixture and collect the azeotrope of trimethyl borate and methanol, which has a boiling point of approximately 54-55°C.[5]

-

Purification: The collected azeotrope can be used directly for many applications or the trimethyl borate can be isolated by breaking the azeotrope, for instance, by washing with concentrated sulfuric acid followed by distillation.[6]

| Parameter | Value |

| Starting Material | Boric Acid |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid |

| Reaction Temperature | Reflux (~65°C) |

| Product Boiling Point | 68°C (pure), ~54-55°C (azeotrope with methanol)[5] |

| Typical Yield | 70-95% (as azeotrope)[5][6][7] |

Synthesis of Key Boron-Containing Intermediates

From the foundational precursors, a diverse range of valuable boron compounds can be synthesized.

Boronic Acids: Gateway to Suzuki-Miyaura Coupling

Boronic acids and their esters are indispensable reagents in organic synthesis, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8]

Experimental Protocol: Synthesis of Phenylboronic Acid

This synthesis typically proceeds via a Grignard reaction with a trialkyl borate, followed by acidic hydrolysis.[9]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare phenylmagnesium bromide by reacting 15.7 g (0.1 mole) of bromobenzene with 2.4 g (0.1 mole) of magnesium turnings in 50 mL of anhydrous diethyl ether or THF.

-

Borylation: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of 10.4 g (0.1 mole) of trimethyl borate in 20 mL of anhydrous diethyl ether, maintaining the temperature below 10°C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, hydrolyze the reaction mixture by slowly adding it to a stirred mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Extraction and Isolation: Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the ether extracts, wash with water, and then extract the phenylboronic acid into a 10% aqueous sodium hydroxide solution.

-

Purification: Acidify the aqueous extract with hydrochloric acid to precipitate the crude phenylboronic acid. Collect the product by filtration, wash with cold water, and recrystallize from hot water to yield pure phenylboronic acid.

| Parameter | Value |

| Starting Material | Trimethyl Borate |

| Reagent | Phenylmagnesium Bromide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0°C to room temperature |

| Typical Yield | 60-70% |

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronate species and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][5][6][8]

Boron Halides

Boron trihalides are important industrial chemicals and versatile reagents in organic synthesis. Boron trichloride can be produced from boric oxide, which is obtained by the dehydration of boric acid.

Experimental Protocol: Synthesis of Boron Trichloride (BCl₃)

This industrial process involves the high-temperature chlorination of a mixture of boric oxide and carbon.[10][11]

-

Feed Preparation: Prepare a mixture of boric oxide (B₂O₃) and a carbon source (e.g., charcoal or petroleum coke). The carbon acts as a reducing agent.

-

Reaction: Pass a stream of dry chlorine gas through the heated mixture in a reactor at temperatures ranging from 500 to 1000°C. The overall reaction is: B₂O₃ + 3 C + 3 Cl₂ → 2 BCl₃ + 3 CO.

-

Product Collection: The gaseous boron trichloride product is passed through a condenser to liquefy it. Further purification can be achieved by distillation.

| Parameter | Value |

| Starting Material | Boric Oxide (from Boric Acid) |

| Reagents | Carbon, Chlorine Gas |

| Reaction Temperature | 500-1000°C |

| Product Boiling Point | 12.5°C |

Boron Hydrides

Diborane (B₂H₆) is the simplest boron hydride and a key starting material for the synthesis of other boranes and as a reducing agent in organic chemistry. It can be prepared from sodium borohydride, which in turn can be synthesized from a borate ester.

Experimental Protocol: Synthesis of Diborane (B₂H₆)

A common laboratory method involves the reaction of sodium borohydride with iodine in a high-boiling ether solvent like diglyme.[8]

-

Reaction Setup: In a dry, inert atmosphere, dissolve 2 moles of sodium borohydride (NaBH₄) in diglyme.

-

Reaction: Slowly add a solution of 1 mole of iodine (I₂) in diglyme to the sodium borohydride solution with stirring. The reaction proceeds as: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂.

-

Product Collection: The gaseous diborane is evolved from the reaction mixture and can be collected in a cold trap or used directly in a subsequent reaction. This method can achieve a high yield of diborane.[8]

| Parameter | Value |

| Starting Material | Sodium Borohydride |

| Reagent | Iodine |

| Solvent | Diglyme |

| Reaction Temperature | Room Temperature |

| Product Boiling Point | -92.5°C |

| Typical Yield | up to 98%[8] |

Applications in Polymer and Materials Science

Borax and its derivatives are not only precursors for small molecules but also play a crucial role in the synthesis and modification of polymers and inorganic materials.

Borax in Polymer Synthesis: Cross-linking

Borax is widely used as a cross-linking agent for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). The borate ions form reversible borate-ester bonds with the diol units of the polymer chains, creating a three-dimensional network characteristic of a hydrogel.[12]

Experimental Protocol: Preparation of a PVA-Borax Hydrogel ("Slime")

-

PVA Solution: Prepare a 4% aqueous solution of polyvinyl alcohol by dissolving 4 g of PVA in 96 mL of water. Gentle heating may be required to facilitate dissolution.

-

Borax Solution: Prepare a 4% aqueous solution of borax by dissolving 4 g of borax in 96 mL of water.

-

Cross-linking: While stirring the PVA solution, add the borax solution. A gel will form almost instantaneously. The consistency of the gel can be varied by changing the concentrations of the PVA and borax solutions.

Mechanism of Polymer Cross-linking by Borax

In an aqueous solution, borax hydrolyzes to form boric acid and the tetrahydroxyborate anion (B(OH)₄⁻). The borate ion then reacts with the hydroxyl groups on the polymer chains to form dynamic covalent borate ester cross-links.

References

- 1. Diborane: Structure, Properties, Preparation & Uses [allen.in]

- 2. youtube.com [youtube.com]

- 3. How to prepare Diborane? Laboratory process | Filo [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of Diborane - All You Need to Know [unacademy.com]

- 9. Boron trichloride 3.0 – GHC [ghc.de]

- 10. Boron Trichloride | Borates Today [borates.today]

- 11. Boron Trichloride - Specialty Gases [specialtygases.messergroup.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Tinkal (Borax) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tinkal, also known as Borax (sodium tetraborate), in various organic solvents. Given the inorganic and ionic nature of Borax, its solubility in non-polar organic solvents is exceedingly low. This document will delve into the chemical principles governing this limited solubility, present available solubility data, and outline standard experimental protocols for solubility determination.

Introduction: The Chemical Nature of this compound (Borax)

This compound, or Borax, is a hydrated sodium borate salt with the chemical formula Na₂[B₄O₅(OH)₄]·8H₂O. It is an inorganic, ionic compound. In its crystalline structure, it consists of sodium cations (Na⁺) and tetraborate anions ([B₄O₅(OH)₄]²⁻), extensively hydrated with water molecules. The solubility of a substance is primarily dictated by the principle of "like dissolves like," which suggests that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The highly polar and ionic nature of Borax is the primary determinant of its solubility characteristics.

Solubility of this compound in Organic Solvents

The dissolution of an ionic compound like Borax requires the solvent molecules to overcome the strong electrostatic forces of the crystal lattice and then solvate the resulting ions. Most organic solvents are non-polar or have low polarity, lacking the ability to effectively solvate the sodium and tetraborate ions. Consequently, this compound is generally considered insoluble in the majority of organic solvents.

Quantitative data on the solubility of this compound in common organic solvents is scarce in scientific literature, primarily because the values are negligibly small. The table below summarizes the generally accepted qualitative solubility of this compound in a range of organic solvents.

| Organic Solvent | Chemical Formula | Polarity | Solubility of this compound (Borax) |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Insoluble |

| Benzene | C₆H₆ | Non-polar | Insoluble |

| Chloroform | CHCl₃ | Non-polar | Insoluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Slightly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Insoluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble |

| Isopropanol | C₃H₈O | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Insoluble |

| Toluene | C₇H₈ | Non-polar | Insoluble |

Note: "Insoluble" is generally defined as a solubility of less than 0.1 g per 100 mL of solvent. "Sparingly Soluble" and "Very Slightly Soluble" indicate a slightly higher, but still very low, degree of solubility.

The limited solubility in polar protic solvents like methanol and ethanol can be attributed to their ability to form hydrogen bonds, which can weakly interact with the borate anions and solvate the sodium cations to a minimal extent. Polar aprotic solvents like DMSO and DMF, with their large dipole moments, can also exhibit very slight solvating power.

Theoretical Framework: Why this compound is Insoluble in Most Organic Solvents

The diagram below illustrates the principle of "like dissolves like" and why an ionic compound such as this compound fails to dissolve in a typical non-polar organic solvent.

Caption: Dissolution mechanism of this compound in polar vs. non-polar solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, as recommended by the OECD Guideline for Testing of Chemicals, Section 105.

A surplus of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

-

This compound (Borax), analytical grade

-

Selected organic solvents, HPLC grade or equivalent

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for boron analysis, or a titrimetric method)

The following diagram outlines the key steps in the experimental determination of this compound's solubility.

Caption: Workflow for the shake-flask method of solubility determination.

-

Analytical Sensitivity: The chosen analytical method must be sensitive enough to detect the very low concentrations of boron expected in the saturated solutions.

-

Equilibration Time: For sparingly soluble substances, the time to reach equilibrium may be longer. Preliminary studies should be conducted to determine the appropriate equilibration time.

-

Temperature Control: Solubility is temperature-dependent. Precise and constant temperature control is crucial for reproducible results.

Conclusion

The solubility of this compound (Borax) in organic solvents is extremely limited due to its ionic nature and the low polarity of most organic solvents. For practical purposes in research and development, it should be considered insoluble in non-polar organic solvents. Limited solubility may be observed in some polar protic and aprotic solvents, but these are generally insufficient for preparing concentrated solutions. When working with this compound in organic media, it is more appropriate to consider it as a solid-phase reactant or to use it in biphasic systems with an aqueous phase. Any experimental work requiring the dissolution of this compound should prioritize polar, protic solvents, with water being the most effective.

Health and safety considerations for using Tinkal in the lab

Following a comprehensive search for a substance named "Tinkal" within the context of laboratory research, drug development, and scientific applications, no specific chemical compound or therapeutic agent corresponding to this name has been identified in publicly available scientific literature, chemical databases, or safety documentation.

The term "this compound" is most commonly associated with Borax (sodium tetraborate decahydrate), a naturally occurring mineral. While Borax has some limited applications in certain laboratory settings, it is not typically a substance that would be the subject of an in-depth technical guide for drug development professionals in the manner requested.

To proceed with generating a detailed health and safety guide, clarification on the chemical identity of "this compound" is required. Please provide a more specific identifier, such as:

-

Chemical Name: The systematic name of the compound (e.g., 2-(acetyloxy)benzoic acid).

-

CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

Trade Name or Codename: If "this compound" is a proprietary name, please specify the manufacturer or research group.

-

Chemical Formula or Structure: The molecular formula or a representation of its chemical structure.

Without this crucial information, it is not possible to provide an accurate and responsible technical guide on the health and safety considerations for the substance . The potential hazards, handling procedures, and biological effects are entirely dependent on the specific chemical properties of the compound.

Upon receiving a precise identifier for "this compound," a comprehensive guide will be developed, addressing all the core requirements of the original request, including data presentation in tables, detailed experimental protocols, and custom visualizations of relevant pathways and workflows.

The Role of Twinkle (Tinkal) in Mitochondrial DNA Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the human mitochondrial DNA helicase, Twinkle, a critical enzyme for the maintenance and replication of the mitochondrial genome. This document elucidates the core biological functions of Twinkle, its enzymatic activities, and its central role in the mitochondrial replisome. Detailed experimental protocols for the study of Twinkle, quantitative data on its biochemical properties, and visualizations of its operational context are presented to serve as a valuable resource for researchers in mitochondrial biology and therapeutic development. It is important to note that the term "Tinkal" does not correspond to a recognized molecule in biological literature; this guide addresses the subject of the "Twinkle" protein, which is likely the intended topic of interest.

Introduction to Twinkle Helicase

The integrity and proper replication of mitochondrial DNA (mtDNA) are paramount for cellular energy production through oxidative phosphorylation. The nuclear-encoded protein Twinkle is the primary replicative DNA helicase in mammalian mitochondria.[1] It is a member of the Superfamily 4 (SF4) helicases and is homologous to the bacteriophage T7 gene 4 primase-helicase.[2][3] The TWNK gene, located on chromosome 10q24, encodes the Twinkle protein.[4]

Twinkle assembles into a hexameric ring that encircles DNA and utilizes the energy from nucleoside 5'-triphosphate (NTP) hydrolysis to unwind the double-stranded mtDNA in a 5' to 3' direction.[2][5] This unwinding activity is essential for creating the single-stranded template required by the mitochondrial DNA polymerase γ (Polγ) for DNA synthesis.[3] Twinkle, in concert with Polγ and the mitochondrial single-stranded DNA-binding protein (mtSSB), forms the minimal mitochondrial replisome capable of processive DNA replication.[6]

Mutations in the TWNK gene are associated with a spectrum of severe human diseases, including autosomal dominant progressive external ophthalmoplegia (adPEO), infantile-onset spinocerebellar ataxia (IOSCA), and mitochondrial DNA depletion syndromes.[7] These disorders are often characterized by the accumulation of mtDNA deletions or a reduction in mtDNA copy number, underscoring the critical role of Twinkle in maintaining the mitochondrial genome.

Biochemical Properties and Quantitative Data

The enzymatic activities of Twinkle have been characterized through various in vitro studies. The following tables summarize key quantitative data regarding its helicase and ATPase functions, as well as its DNA binding affinities.

Table 1: Kinetic Parameters of Twinkle's UTPase Activity

| DNA Substrate | Km for UTP (mM) | Vmax (µM/min) | Reference |

| ssM13mp18 | 1.7 | 15.6 | [2] |

| ssDNA (78 bases) | 1.6 | 12.8 | [2] |

| Forked dsDNA | 1.4 | 11.2 | [2] |

| No DNA | 3.4 | 16.8 | [2] |

Table 2: DNA Binding Affinity of Twinkle

| DNA Substrate | Cofactors | Kd (nM) | Reference |

| ssDNA | None | 3.2 ± 2.8 | [2] |

| ssDNA | Mg2+ | 5.4 ± 2.4 | [2] |

| ssDNA | Mg2+ and UMPPNP | 4.4 ± 2.6 | [2] |

| dsDNA | None | 1.2 ± 0.3 | [2] |

| dsDNA | Mg2+ | 2.1 ± 0.4 | [2] |

| dsDNA | Mg2+ and Mg-UMPPNP | 2.6 ± 1.4 | [2] |

Table 3: DNA Unwinding Activity of Twinkle

| Condition | Unwinding Rate | Processivity | Reference |

| Isolated Twinkle | 242 ± 195 bp/min | 1750 ± 1480 bp/disassociation | [3] |

| Twinkle with mtSSB | ~21 bp/s | >9000 bp | [3] |

Signaling and Functional Pathways

Twinkle functions as the core helicase within the mitochondrial DNA replication fork. Its activity is tightly coordinated with other components of the replisome to ensure efficient and accurate duplication of the mitochondrial genome.

Caption: Mitochondrial DNA Replication Fork.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the Twinkle helicase.

Recombinant Twinkle Expression and Purification

This protocol is adapted from methods described for the expression of Twinkle in E. coli and its subsequent purification.[2][8]

1. Expression:

-

The human TWNK cDNA (lacking the mitochondrial targeting sequence) is cloned into a pET expression vector with a C-terminal His6-tag.

-

The construct is transformed into E. coli Rosetta (DE3) pLacI cells.

-

Cells are grown in LB medium at 37°C to an A600 of 0.7.

-

Protein expression is induced with 1 mM IPTG for 4 hours at 37°C.

-

Cells are harvested by centrifugation and the pellet stored at -80°C.

2. Lysis:

-

The cell pellet is resuspended in lysis buffer (25 mM HEPES pH 8, 500 mM NaCl, 0.5% NP-40, 10% glycerol, 0.5 mM TCEP, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation.

3. Ni-NTA Affinity Chromatography:

-

The cleared lysate is loaded onto a Ni-NTA agarose column.

-

The column is washed with wash buffer (25 mM HEPES pH 8, 500 mM NaCl, 10% glycerol, 0.5 mM TCEP) containing 20 mM imidazole.

-

Twinkle is eluted with elution buffer containing 250 mM imidazole.

4. Heparin-Sepharose Chromatography:

-

The eluted fractions containing Twinkle are pooled and diluted to reduce the NaCl concentration to 250 mM.

-

The sample is loaded onto a Heparin-Sepharose column.

-

The column is washed and Twinkle is eluted with a linear gradient of NaCl (e.g., 0.2 M to 1.0 M).

5. Size Exclusion Chromatography:

-

Fractions containing Twinkle are pooled, concentrated, and loaded onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT).

-

Fractions corresponding to the oligomeric states of Twinkle are collected.

6. Purity and Concentration:

-

Protein purity is assessed by SDS-PAGE and Coomassie blue staining.

-

Protein concentration is determined using a spectrophotometer.

In Vitro Helicase Assay

This assay measures the ability of Twinkle to unwind a DNA duplex.[9][10]

1. Substrate Preparation:

-

A radiolabeled (e.g., 32P) oligonucleotide is annealed to a single-stranded M13mp18 DNA template to create a forked DNA substrate with a 5' single-stranded tail.

2. Reaction Mixture:

-

The reaction is performed in a buffer containing 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 4 mM UTP, 1 mM DTT, and 100 µg/ml BSA.

-

Purified Twinkle protein is added to the reaction mixture.

3. Reaction Incubation:

-

The reaction is initiated by the addition of the DNA substrate and incubated at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

4. Quenching and Analysis:

-

The reaction is stopped by the addition of a stop buffer containing EDTA, SDS, and loading dye.

-

The reaction products are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the unwound, radiolabeled oligonucleotide.

ATPase Activity Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) upon ATP hydrolysis by Twinkle.[4][9]

1. Reaction Mixture:

-

The reaction is performed in a buffer containing 25 mM Tris-HCl pH 8.0, 150 mM KCl, 12 mM MgCl2, 3 mM DTT, and a DNA effector (e.g., 1 µM ssDNA).

-

The reaction contains a defined concentration of ATP.

2. Reaction Incubation:

-

The reaction is initiated by the addition of purified Twinkle protein and incubated at 20°C for 30 minutes.

3. Quenching and Pi Detection:

-

The reaction is terminated with EDTA.

-

A malachite green-based reagent is added to the reaction, which forms a colored complex with the released inorganic phosphate.

4. Quantification:

-

The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-640 nm).

-

The amount of released Pi is determined by comparison to a standard curve of known phosphate concentrations.

Experimental and Analytical Workflow

The study of Twinkle often involves a multi-faceted approach, from protein production to detailed structural and functional analysis.

Caption: Workflow for Twinkle Protein Analysis.

Conclusion

The Twinkle helicase is an indispensable component of the mitochondrial DNA replication machinery. Its proper function is vital for maintaining the integrity of the mitochondrial genome and, consequently, for cellular health. This technical guide has provided a detailed overview of Twinkle's biological role, its biochemical properties, and the experimental methodologies used to study it. The provided data and protocols offer a solid foundation for researchers aiming to further unravel the intricacies of mitochondrial DNA metabolism and to develop therapeutic strategies for mitochondrial diseases linked to Twinkle dysfunction. The continued investigation into the structure, function, and regulation of Twinkle will undoubtedly yield deeper insights into the fundamental processes of life and the molecular basis of human disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Mitochondrial DNA Helicase TWINKLE Is Both an Unwinding and Annealing Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-molecule level structural dynamics of DNA unwinding by human mitochondrial Twinkle helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and dynamic basis of DNA capture and translocation by mitochondrial Twinkle helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TWINKLE is an essential mitochondrial helicase required for synthesis of nascent D-loop strands and complete mtDNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. escholarship.org [escholarship.org]

- 9. In Vitro Assays of TWINKLE Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TWINKLE Has 5' -> 3' DNA helicase activity and is specifically stimulated by mitochondrial single-stranded DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystalline Structure of Sodium Tetraborate Decahydrate: A Technical Guide

Introduction

Sodium tetraborate decahydrate, commonly known as borax, is a hydrated salt of boric acid with significant industrial and scientific importance. While often represented by the formula Na₂B₄O₇·10H₂O, its true structure is more accurately described as Na₂[B₄O₅(OH)₄]·8H₂O.[1][2] This distinction is critical as it reflects the complex polyborate anion that defines its crystalline architecture. The structure consists of [B₄O₅(OH)₄]²⁻ anions and chains of sodium-water octahedra.[3][4] This technical guide provides an in-depth analysis of the crystalline structure of sodium tetraborate decahydrate, detailing its physicochemical properties, crystallographic data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Physicochemical and Crystallographic Properties

The fundamental properties of sodium tetraborate decahydrate are summarized below. The compound is a white, crystalline solid that is soluble in water and ethylene glycol but poorly soluble in other organic solvents like acetone and ethanol.[1][2][5][6]

Table 1: Physicochemical Properties of Sodium Tetraborate Decahydrate

| Property | Value |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·8H₂O |

| Molar Mass | 381.37 g/mol [1][5][7] |

| Appearance | White crystalline solid[1][5][8] |

| Density | 1.73 g/cm³[1][6] |

| Melting Point | 75 °C (decomposes)[1][2] |

| Boiling Point | 1,575 °C (anhydrous)[1][8] |

| Solubility in Water | 31.7 g/L[2][5] |

| Refractive Index | 1.472[5] |

The crystal structure of borax has been determined with high precision using single-crystal X-ray and neutron diffraction techniques.[3][9] The structure contains tetraborate anions, [B₄O₅(OH)₄]²⁻, which possess twofold rotation symmetry.[3][4] Within this anion, two boron atoms are in a trigonal planar coordination (BO₃), and two are in a tetrahedral coordination (BO₄).[1] These anions form chains linked by hydrogen bonds. The structure also features zigzag chains of sodium-coordinated water molecules, specifically [Na(H₂O)₆]⁺ octahedra.[3][4]

Table 2: Crystallographic Data for Sodium Tetraborate Decahydrate at 145 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.859(2) Å |

| b | 10.638(2) Å |

| c | 12.193(2) Å |

| β | 106.63(3)° |

| Volume | 1472.9(5) ų |

| Z | 4 |

| Data Source | X-ray Diffraction[3][4] |

Structural Relationships and Thermal Decomposition

The intricate three-dimensional structure of borax is maintained by a network of hydrogen bonds connecting the tetraborate anions and the sodium-water chains. The relationship between these core components is visualized below.

Caption: Relationship of ionic units in the borax crystal lattice.

Upon heating, sodium tetraborate decahydrate undergoes a multi-stage thermal decomposition, losing its water of hydration.[10] This process involves transformation into intermediate hydrates and finally to an anhydrous form.

References

- 1. Borax Formula: Structure, Properties, Uses & Easy Explanation [vedantu.com]

- 2. Borax - Wikipedia [en.wikipedia.org]

- 3. Redetermination of the borax structure from laboratory X-ray data at 145 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Borax Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Borax - Sciencemadness Wiki [sciencemadness.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ck12.org [ck12.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

Unlocking the Potential of Crude Borax: A Technical Guide for Researchers

An in-depth exploration of the diverse research applications of crude borax, from advanced drug development and material science to agricultural innovation. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific applications of this versatile mineral.

Crude borax, a naturally occurring mineral with the chemical formula Na₂B₄O₇·10H₂O, has long been utilized in various industrial processes. However, its true potential extends far beyond traditional applications. As a readily available and cost-effective source of boron, crude borax serves as a crucial starting material for the synthesis of a vast array of boron-containing compounds, which are at the forefront of innovation in medicine, materials science, and agriculture. This guide delves into the core scientific applications of crude borax, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Drug Discovery and Development: A Boron-Based Revolution

Boron-containing compounds are emerging as a significant class of molecules in drug discovery, owing to the unique electronic properties of the boron atom. The Lewis acidic nature of boron allows for distinct interactions with biological targets, leading to the development of novel therapeutics.[1] Crude borax is the economical and practical starting point for the synthesis of these high-value compounds.[1][2]

Synthesis of Key Boron-Containing Intermediates

The journey from crude borax to sophisticated pharmaceutical agents typically begins with its conversion to more versatile boron precursors.

The foundational step is the conversion of borax to boric acid (H₃BO₃) through acidification.[2]

Experimental Protocol: Synthesis of Boric Acid from Crude Borax

-

Materials: Crude borax (sodium tetraborate decahydrate), concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), distilled water, beakers, heating apparatus, stirring rod, and filter paper.

-

Procedure:

-

Dissolve 60 g of crude borax in 160 mL of boiling distilled water in a 500 mL beaker.[1]

-

Slowly add a mixture of 12 mL of concentrated sulfuric acid and 60 mL of water to the boiling borax solution while stirring continuously.[1]

-

Boil the mixture for a few minutes to ensure the reaction is complete.[1]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature, followed by cooling in an ice bath to facilitate the crystallization of boric acid, which is less soluble in cold water.[2]

-

Collect the boric acid crystals by filtration and wash them with cold distilled water to remove any remaining soluble impurities.

-

Dry the purified boric acid crystals.

-

Boric acid is a versatile precursor for the synthesis of boronic acids (R-B(OH)₂), which are crucial building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] A common method involves the reaction of an organometallic reagent (e.g., a Grignard reagent) with a trialkyl borate.[1]

Experimental Protocol: Synthesis of Phenylboronic Acid

-

Materials: Phenylmagnesium bromide (Grignard reagent), trimethyl borate, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid, separatory funnel, and rotary evaporator.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve phenylmagnesium bromide in anhydrous diethyl ether.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude phenylboronic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or toluene) to yield pure phenylboronic acid.[1]

-

Applications in Medicinal Chemistry

Boron-containing compounds, synthesized from borax-derived precursors, have led to the development of FDA-approved drugs.

-

Crisaborole: An anti-inflammatory drug used for the treatment of atopic dermatitis. Its synthesis involves the borylation of a protected bromoarene via lithiation, followed by reaction with triisopropyl borate.

-

Tavaborole: An antifungal agent for treating onychomycosis. Its synthesis often starts from 2-halo-5-fluorotoluene, which is converted to the corresponding boronic acid.[3]

The general workflow for the discovery and development of drugs derived from borax is illustrated below.

Borax in Cellular Signaling Pathways

Recent research has illuminated the role of borax and its derivatives in modulating critical cellular signaling pathways, particularly in the context of cancer therapy.

Borax has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. In human hepatocellular carcinoma (HepG2) cells, borax treatment leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the apoptotic cascade.[4]

Quantitative Data: Effect of Borax on Apoptosis-Related Proteins in HepG2 Cells

| Treatment | p53 Expression (mRNA) | Bax Expression (mRNA) | Bcl-2 Expression (mRNA) |

| Control | Baseline | Baseline | Baseline |

| Borax (6h) | Increased | Increased | Decreased |

| Borax (12h) | Further Increased | Further Increased | Further Decreased |

| Borax (24h) | Significantly Increased | Significantly Increased | Significantly Decreased |

| Data summarized from Wei et al. (2016).[4] |

Borax treatment can induce endoplasmic reticulum (ER) stress in cancer cells, another mechanism leading to cell death. In hepatocellular carcinoma cells, borax downregulates the expression of SLC12A5, leading to an increase in the expression of ER stress markers such as GRP78, CHOP, and ATF6.[5] This sustained ER stress ultimately triggers apoptosis.

Quantitative Data: Effect of Borax on ER Stress Markers in HepG2 Cells

| Borax Concentration | ATF6 Expression Increase | CHOP Expression Increase | GRP78 Expression Increase |

| 22.6 mM | 27.4% | 14.25% | 39.5% |

| 45.7 mM | 95.8% | 41.7% | 81.7% |

| Data summarized from a 2024 study on HepG2 cells.[5] |

Boron-10 (¹⁰B), a stable isotope of boron, has a high propensity to capture low-energy thermal neutrons.[6] This principle is the basis of Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for treating cancers like glioblastoma and melanoma.[7] Boron-containing drugs, such as boronophenylalanine (BPA), are selectively delivered to tumor cells. Subsequent irradiation with a neutron beam triggers a nuclear reaction that releases high-energy alpha particles, which destroy the cancer cells with minimal damage to surrounding healthy tissue.[6]

Agricultural Applications: Enhancing Crop Yield and Quality

Boron is an essential micronutrient for plant growth and development, playing a vital role in cell wall structure, membrane function, and reproductive processes.[8] Crude borax, as a source of boron, is widely used in agriculture to correct boron deficiencies in soils and improve crop yields.

Quantitative Data: Effect of Borax Application on Crop Yield

Rice (Oryza sativa L.)

| Borax Application Rate ( kg/ha ) | Grain Yield ( kg/ha ) | Straw Yield ( kg/ha ) |

| 0 (Control) | 4855.47 | 5633.33 |

| 2.0 | 4892.33 | 5689.63 |

| 4.0 | 4997.86 | 5782.18 |

| 8.0 | 5135.64 | 5845.39 |

| 12.0 | 4490.56 | 5499.67 |

| 16.0 | 4211.39 | 5185.16 |

| 20.0 | 3904.26 | 4733.48 |

| Data from a study on rice yield in Bhadra command, Karnataka.[6][9] |

Potato (Solanum tuberosum L.)

| Borax Soil Application Rate ( kg/ha ) | Yield per Plot (kg) (Year 1) | Yield per Plot (kg) (Year 2) |

| 0 (Control) | 25.60 | 39.25 |

| 10 | - | - |

| 15 | - | - |

| 20 | 34.78 | 54.45 |

| Data from a study at Chintapalli.[10] |

Material Science and Industrial Applications

The unique properties of boron compounds derived from crude borax make them valuable in various material science and industrial applications.

Metallurgy and Welding

In metallurgy, borax is used as a flux to remove metal oxides and other impurities from molten metals.[11] When heated, borax melts and dissolves metal oxides, forming a slag that can be easily removed, leaving behind a purified metal.[12] This property is also utilized in welding and brazing, where borax-based fluxes clean the metal surfaces, allowing for a stronger and more uniform bond.[11]

Experimental Protocol: Use of Borax as a Flux in Brazing

-

Materials: Borax (powder or cone), unglazed ceramic dish, water, metal pieces to be brazed, brazing torch, and solder.

-

Procedure:

-

Create a borax paste by mixing borax powder with a small amount of water in an unglazed ceramic dish to a creamy consistency.[12]

-

Apply the borax paste to the joint area of the metal pieces to be brazed.

-

Heat the joint with a brazing torch until the borax melts and flows, cleaning the surface.

-

Apply the solder to the heated joint; the molten borax will help the solder flow evenly and create a strong bond.

-

Glass and Ceramics

Borax is a key ingredient in the manufacturing of borosilicate glass, which is known for its high resistance to thermal shock and chemical corrosion. It is also used in the production of enamels and glazes for ceramics, contributing to their durability and appearance.

Other Industrial Uses

-

Fire Retardant: Borax is used as a fire retardant for wood and other cellulosic materials.

-

Insecticide: It is an effective insecticide against a variety of pests, including ants, cockroaches, and termites.

-

Buffer Solution: In laboratory settings, borax is used to prepare buffer solutions to maintain a stable pH.

Conclusion

Crude borax is far more than a simple industrial mineral. It is a gateway to a vast and exciting field of boron chemistry with profound implications for human health, agriculture, and materials science. As research continues to uncover the multifaceted roles of boron-containing compounds, the importance of crude borax as a fundamental starting material will only continue to grow. This guide provides a foundational understanding of its current research applications, offering a springboard for further innovation and discovery.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]

- 5. Borax affects cellular viability by inducing ER stress in hepatocellular carcinoma cells by targeting SLC12A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving boron use efficiency via different application techniques for optimum production of good quality potato (Solanum tuberosum L.) in alkaline soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. termopasty.com [termopasty.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

How to prepare a Tinkal buffer solution for DNA gel electrophoresis?

Application Notes and Protocols for DNA Gel Electrophoresis Buffers

Note on "Tinkal" Buffer: The term "this compound buffer" is not a recognized standard in molecular biology for DNA gel electrophoresis. It is highly probable that this is a typographical error for the widely used TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) buffers. This document provides detailed protocols for the preparation and use of both TAE and TBE buffers, which are the industry standards for nucleic acid electrophoresis.

Introduction

Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers used for agarose gel electrophoresis of nucleic acids.[1] Both buffers serve to establish a stable pH and provide ions to conduct electricity during the electrophoretic run. The choice between TAE and TBE depends on the specific application, considering factors like the size of the DNA fragments, the desired resolution, and the duration of the electrophoresis.

-

TAE Buffer is favored for the electrophoresis of larger DNA fragments (>13 kb) and is often used when the DNA is to be recovered from the gel for subsequent enzymatic applications.[2] It has a lower buffering capacity that can become exhausted during long runs, but linear, double-stranded DNA migrates faster in TAE.[1]

-

TBE Buffer has a higher buffering capacity, making it ideal for longer or higher-voltage electrophoresis runs.[3] It is particularly well-suited for separating smaller DNA fragments (<1.5 kbp) and provides sharper resolution.[4] However, borate in TBE can inhibit some enzymatic reactions, which might be a consideration for downstream applications.[4]

The key components of these buffers are:

-

Tris (Tris(hydroxymethyl)aminomethane): A common biological buffer that maintains a slightly basic pH, which is crucial for keeping DNA deprotonated and soluble.[5]

-

Acetic Acid (in TAE) or Boric Acid (in TBE): Provide the acidic component of the buffer system.

-

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that binds divalent cations like magnesium (Mg2+). This is important for inhibiting nucleases that could degrade the DNA sample.[5]

Quantitative Data Summary

The following tables summarize the compositions for preparing concentrated stock solutions and final working solutions of TAE and TBE buffers.

Table 1: Composition of 50x TAE Stock Solution (1 Liter)

| Reagent | Amount | Final Concentration (in 50x Stock) |

| Tris base | 242 g | 2 M |

| Glacial Acetic Acid | 57.1 mL | 1 M |

| 0.5 M EDTA (pH 8.0) | 100 mL | 0.05 M |

| Deionized Water | Up to 1 L | - |

Source:[6]

Table 2: Composition of 10x TBE Stock Solution (1 Liter)

| Reagent | Amount | Final Concentration (in 10x Stock) |

| Tris base | 108 g | 0.89 M |

| Boric Acid | 55 g | 0.89 M |

| 0.5 M EDTA (pH 8.0) | 40 mL | 0.02 M |

| Deionized Water | Up to 1 L | - |

Source:

Table 3: Final Concentrations of 1x Working Solutions

| Buffer | Component | Final Concentration |

| 1x TAE | Tris-acetate | 40 mM |

| EDTA | 1 mM | |

| 1x TBE | Tris | 89 mM |

| Borate | 89 mM | |

| EDTA | 2 mM |

Experimental Protocols

Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

-

Weigh 186.1 g of disodium EDTA•2H2O.

-

Add it to 800 mL of deionized water.

-

Stir vigorously with a magnetic stirrer.

-

Adjust the pH to 8.0 with sodium hydroxide (NaOH). Note: EDTA will not dissolve completely until the pH is adjusted to approximately 8.0.[8]

-

Bring the final volume to 1 liter with deionized water.

-

Sterilize by autoclaving.

Preparation of 50x TAE Stock Solution

-

Weigh 242 g of Tris base and add it to a beaker containing approximately 700 mL of deionized water.[9]

-

Dissolve the Tris base completely using a magnetic stirrer.

-

Carefully add 57.1 mL of glacial acetic acid to the solution.[9]

-

Add 100 mL of 0.5 M EDTA (pH 8.0) stock solution.[9]

-

Adjust the final volume to 1 liter with deionized water.[9]

-

The pH of a properly prepared 50x TAE stock solution should be around 8.5 and does not require adjustment.[9]

-

Store the solution at room temperature. If a precipitate forms over time, warm the solution to 37°C and stir until it redissolves.[10]

Preparation of 10x TBE Stock Solution

-

Weigh 108 g of Tris base and 55 g of boric acid.

-

Add the solids to a beaker containing approximately 900 mL of deionized water.

-

Dissolve the components completely using a magnetic stirrer. This may take some time.

-

Add 40 mL of 0.5 M EDTA (pH 8.0) stock solution.

-

Adjust the final volume to 1 liter with deionized water.

-

The pH of a 10x TBE stock solution should be approximately 8.3 and typically does not need adjustment.[11]

-

Store the solution at room temperature. 5x TBE stock solutions are less prone to precipitation than 10x stocks.[4]

Preparation of 1x Working Buffer

To prepare a 1x working solution from a concentrated stock, dilute the stock solution with deionized water as follows:

-

For 1x TAE from 50x stock: Mix 1 part of 50x TAE stock with 49 parts of deionized water (e.g., 20 mL of 50x TAE + 980 mL of dH2O for 1 liter).[6]

-

For 1x TBE from 10x stock: Mix 1 part of 10x TBE stock with 9 parts of deionized water (e.g., 100 mL of 10x TBE + 900 mL of dH2O for 1 liter).[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing electrophoresis running buffer.

Caption: Workflow for preparing DNA electrophoresis buffer.

References

- 1. TAE buffer - Wikipedia [en.wikipedia.org]

- 2. stellarscientific.com [stellarscientific.com]

- 3. bio-rad.com [bio-rad.com]

- 4. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 5. TBE buffer - Wikipedia [en.wikipedia.org]

- 6. toptipbio.com [toptipbio.com]

- 7. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genomica.uaslp.mx [genomica.uaslp.mx]

- 9. Recipe for 50x TAE buffer [protocols.io]

- 10. gatescientific.com [gatescientific.com]

- 11. Preparing 10x TBE Electrophoresis buffer [protocols.io]

Application Notes: The Borax Bead Test for Qualitative Metal Ion Identification

Introduction

The Borax Bead Test is a classical qualitative analysis technique used in chemistry and mineralogy to detect the presence of certain transition metal ions.[1][2][3] The test relies on the principle that when a metal oxide is fused with borax (sodium tetraborate), it forms a characteristic colored metal metaborate bead.[4] The color of this bead, which can vary depending on the specific metal and whether it is heated in an oxidizing or reducing flame, serves as an indicator for the metal's identity.[1][5] This method is particularly valuable as a preliminary, rapid screening tool in various laboratory settings.

Chemical Principle

The chemistry of the borax bead test involves a two-stage process. First, when borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) is heated on a platinum or nichrome wire loop, it loses its water of crystallization and swells into a white, porous mass.[4] Further heating melts it into a clear, colorless, glassy bead, which is a mixture of sodium metaborate (NaBO₂) and boric anhydride (B₂O₃).[6][7][8][9]

-

Reaction 1: Bead Formation Na₂B₄O₇·10H₂O → Na₂B₄O₇ + 10H₂O Na₂B₄O₇ → 2NaBO₂ + B₂O₃

When a small amount of a metallic salt is introduced to the hot bead and reheated, the salt decomposes to its corresponding metal oxide. This metal oxide then reacts with the non-volatile boric anhydride to form a colored metal metaborate.[1][6]

-

Reaction 2: Colored Bead Formation (Example with Copper) CuO + B₂O₃ → Cu(BO₂)₂ (Copper(II) metaborate)

The distinct colors arise from the electronic transitions within the d-orbitals of the transition metal ions embedded in the borate glass. The oxidation state of the metal can be altered by using different parts of the Bunsen burner flame. The outer, hotter part of the flame is oxidizing, while the inner, cooler cone is a reducing environment.[9] These different conditions can produce different colors for the same metal, providing an additional layer of identification.[4] For instance, in an oxidizing flame, copper forms a blue bead, while in a reducing flame, the cupric metaborate is reduced to colorless cuprous metaborate or even finely divided red metallic copper.[1][4]

Data Summary: Characteristic Bead Colors

The following table summarizes the characteristic colors produced by various metal ions in the borax bead test under different flame conditions.

| Metal Ion | Oxidizing Flame | Reducing Flame |

| Copper (Cu²⁺) | Green (hot), Blue (cold)[1][4] | Colorless (hot), Red and opaque (cold)[1][4] |

| Iron (Fe²⁺/Fe³⁺) | Yellowish-brown (hot), Pale yellow (cold)[4] | Bottle green (hot and cold)[1][10] |

| Chromium (Cr³⁺) | Yellow (hot), Green (cold)[11] | Green (hot and cold)[1][11][10] |

| Cobalt (Co²⁺) | Deep blue (hot and cold)[1][10] | Deep blue (hot and cold)[1][6] |

| Manganese (Mn²⁺) | Amethyst/Violet (hot and cold)[1] | Colorless (hot and cold)[1][4] |

| Nickel (Ni²⁺) | Brown/Reddish-brown (hot), Yellowish-brown (cold)[1][11] | Gray and opaque (cold)[1] |

Experimental Protocols

This section provides a detailed methodology for performing the borax bead test.

1. Materials and Reagents

-

Apparatus:

-

Bunsen burner

-

Platinum or Nichrome wire with a loop (2-3 mm diameter) at one end

-

Wash bottle with distilled water

-

Spatula

-

-

Chemicals:

-

Powdered Borax (Na₂B₄O₇·10H₂O)

-

Sample containing the unknown metal ion (as a salt or oxide)

-

Concentrated Hydrochloric Acid (HCl) for cleaning

-

2. Protocol: Step-by-Step Procedure

-

Wire Loop Cleaning:

-

Borax Bead Formation:

-

Heat the clean loop in the Bunsen flame until it is red hot.[7]

-

Immediately dip the hot loop into powdered borax. A small amount of the powder will adhere to the loop.[1]

-

Heat the borax-coated loop in the flame. The borax will first swell as it loses its water of crystallization, then shrink and melt into a transparent, colorless, glass-like bead.[6][4][7] If the bead is not substantial, cool the loop, dip it in the borax powder again, and reheat to increase its size.

-

-

Sample Introduction:

-

Heating in Oxidizing Flame:

-

Introduce the bead with the adhered sample into the outer tip of the Bunsen burner flame (the oxidizing flame).[9]

-

Heat until the sample is completely fused with the bead.

-

Remove the bead from the flame and observe its color while it is hot.

-

Allow the bead to cool completely and observe its color again. Record both observations.

-

-

Heating in Reducing Flame:

-

Reheat the same bead in the inner cone of the flame (the reducing flame).[9]

-

Keep the bead in the flame for a sufficient time to ensure reduction occurs.

-

Remove the bead, observe its color when hot, and again after it has cooled. Record both observations.

-

-

Bead Removal and Loop Cleaning:

-

To remove the bead after the test, heat it to fusion and then plunge it into a beaker of water. The rapid cooling will shatter the bead, cleaning the loop.[7][9]

-

Alternatively, heat the bead to redness and tap the wire sharply to dislodge it.[4]

-

Clean the loop with HCl and heat as described in Step 1 before performing the next test.

-

3. Safety Precautions and Notes

-

Always use a clean wire loop to avoid false results from contamination.[1]

-

Use a very small amount of the analytical sample.[1]

-

Allow the bead to cool completely before making the "cold" observation, as colors can change significantly upon cooling.

-

Platinum wire is preferred due to its high melting point and inertness; nichrome is a suitable alternative. Copper wire should not be used.[1]

Visualizations

References

- 1. chemistrylovers.com [chemistrylovers.com]

- 2. Explain borax bead test. - askIITians [askiitians.com]

- 3. Explain borax bead test class 11 chemistry CBSE [vedantu.com]

- 4. learncbse.in [learncbse.in]

- 5. oxfordreference.com [oxfordreference.com]

- 6. ck12.org [ck12.org]

- 7. Bead test - Wikipedia [en.wikipedia.org]

- 8. Qualitative Analysis: Dry Test, Borax Bead Test, Microcosmic Salt Bead Test – Procedure, Reactions, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. How the Bead Test Works in Chemical Analysis [thoughtco.com]

- 10. Explain borax bead test ? with suitable example ? [infinitylearn.com]

- 11. aakash.ac.in [aakash.ac.in]

- 12. How is borax bead test performed? Give the chemistry this test. | Filo [askfilo.com]

Application of Tinkal (Borax) as a Flux in Welding and Soldering of Metals: Application Notes and Protocols

For Researchers, Scientists, and Materials Engineers

Introduction

Tinkal, a naturally occurring mineral form of borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O), has a long-standing and critical role in metallurgical joining processes such as welding, brazing, and soldering.[1] Its efficacy as a flux stems from its ability to dissolve metal oxides, protect the joint area from atmospheric oxidation, and enhance the flow of molten filler metal.[2][3] Molten borax readily dissolves many metal oxides, forming a glassy slag that is easily displaced by the molten solder or brazing alloy.[1][3] This action ensures a clean metallic surface, which is essential for achieving a sound metallurgical bond. A mixture of borax and ammonium chloride is often used as a flux when welding iron and steel, as it effectively lowers the melting point of the unwanted iron oxide (scale), allowing it to be displaced from the weld zone.[1]

These application notes provide detailed information and protocols for the use of this compound (borax) as a flux in various metal joining applications, targeted at a scientific and research audience. The information is presented to facilitate further research and development in the field of metallurgical joining.

Physicochemical Properties of Borax Relevant to Flux Applications

| Property | Value | Significance in Welding/Soldering |

| Chemical Formula | Na₂B₄O₅(OH)₄·8H₂O | The hydrated form releases water upon heating, which can sometimes be undesirable. Anhydrous borax (Na₂B₄O₇) is preferred for high-temperature applications to prevent porosity.[4] |

| Melting Point | 743 °C (1,369 °F; 1,016 K) (anhydrous) | The relatively low melting point allows the flux to become active before the filler metal melts, cleaning the surface.[5] |

| Boiling Point | 1,575 °C (2,867 °F) | Remains stable at typical welding and brazing temperatures. |

| Key Chemical Reactions | Dissolves metal oxides (e.g., FeO, CuO) to form borate glasses. | This is the primary mechanism of oxide removal, ensuring a clean surface for the molten filler metal to bond with.[3] |

| Solubility | Soluble in water and glycerol; insoluble in ethanol. | Allows for the preparation of aqueous or alcoholic flux pastes.[1] |

Applications in Welding and Soldering

This compound (borax) is a versatile flux suitable for a range of metals, particularly in forge welding, brazing, and soldering of ferrous and non-ferrous alloys.

-

Forge Welding: Borax is a traditional and effective flux for the forge welding of iron and steel. It is applied to the heated metal surfaces before they are joined. The molten borax removes the iron oxide scale and protects the surfaces from re-oxidation in the forge fire.[1][2]

-

Brazing: In brazing, borax-based fluxes are used for joining steel, copper, brass, and other alloys. These fluxes, often in paste form, are applied to the joint area before heating.[5][6]

-

Soldering: For soldering precious metals like gold and silver, a paste of borax and water is commonly used.[1][7] It ensures that the solder flows cleanly and evenly into the joint.

Quantitative Performance Data

The addition of borax as a flux has a demonstrable effect on the mechanical properties of welded joints. The following tables summarize findings from studies on the impact of borax on the tensile strength of steel and aluminum welds.

Table 1: Effect of Borax on the Tensile Strength of Oxy-Acetylene Welded ST42 Steel [8]

| Borax Added (grams) | Maximum Force (kN) | Ultimate Tensile Strength (UTS) (kN/mm²) |

| 0 | Not specified | 5.611 |

| 1 | 10.5556 | 9.962 |

| 3 | Not specified | ~0.2403 (value from graph) |

| 5 | Not specified | Lower than 1g addition |

Note: The study indicates that while a small amount of borax significantly improves tensile strength, excessive amounts can be detrimental.[8]

Table 2: Effect of Borax on the Mechanical Properties of Oxy-Acetylene Welded AA 1100 Aluminum [9]

| Property | Value with Borax Flux | Value of Unwelded Material |

| Average Tensile Strength | 74.43 MPa | Not specified |

| Average Bending Strength | 38.75 Kgf | 25.44 Kgf |

Experimental Protocols

Protocol 1: Preparation of Borax-Based Soldering Flux

This protocol describes the preparation of a simple borax flux paste suitable for soldering precious metals and copper alloys.

Materials and Equipment:

-

This compound (Borax Decahydrate) powder or cone

-

Distilled water

-

Unglazed ceramic dish[10]

-

Spatula or glass stirring rod

-

Storage container

Procedure:

-

If using a borax cone, grind a small amount of powder into the unglazed ceramic dish by adding a few drops of distilled water and rotating the cone in the dish.[10] If using borax powder, place a small amount in the dish.

-

Add distilled water dropwise to the borax powder while mixing with the spatula or stirring rod.

-

Continue adding water and mixing until a smooth, creamy paste is formed. The consistency should be such that it can be easily applied with a small brush and will adhere to the metal surface.

-

Store the flux paste in a sealed container to prevent it from drying out.

Protocol 2: Evaluation of Flux Efficacy using the Solder Spread Method (Based on ISO 9455-10)

This protocol provides a standardized method for assessing the effectiveness of a prepared borax-based flux.[11]

Materials and Equipment:

-

Metal coupons (e.g., copper, mild steel) of standardized size

-

Prepared borax flux

-

Solder wire of known composition

-

Controlled temperature hot plate or furnace

-

Calipers or a method for measuring area

-

Cleaning agents (e.g., acetone, isopropyl alcohol)

Procedure:

-